molecular formula C16H14BrCl2N B1292018 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 543737-10-6

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1292018
CAS RN: 543737-10-6
M. Wt: 371.1 g/mol
InChI Key: LJCWTVCXFOSCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline" is a brominated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have garnered interest due to their presence in various natural products and their potential pharmacological activities. The presence of bromine and chlorine atoms in the compound suggests that it may have unique chemical reactivity and physical properties that could be useful in various chemical transformations or as a potential lead compound in drug discovery .

Synthesis Analysis

The synthesis of brominated tetrahydroisoquinolines can be achieved through various methods. For instance, compounds similar to the one have been semisynthesized using brominated tyrosine derivatives as starting materials . Another approach involves the synthesis of 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles using a rhodium catalyst, which suggests the possibility of a bromonium ylide intermediate . Additionally, reductive amination and palladium-catalyzed ethoxyvinylation followed by reductive N-alkylation have been used to synthesize N-aryl-1,2,3,4-tetrahydroisoquinolines, indicating a versatile method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related tetrahydroisoquinoline compounds has been characterized using various spectroscopic methods, including NMR and X-ray powder diffraction (XRPD). For example, an N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was found to crystallize in an orthorhombic system with specific unit-cell parameters . This suggests that the compound of interest may also crystallize in a similar manner, and its structure could be elucidated using similar techniques.

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo a variety of chemical reactions. For instance, they can react with methyl iodide to form methylthio derivatives or with hydrazine hydrate to produce aminopyrazolotetrahydroquinoline hydrazones . Additionally, they can participate in Thorpe-Ziegler cyclization when treated with sodium ethoxide in boiling ethanol . These reactions demonstrate the chemical versatility of tetrahydroisoquinoline derivatives and suggest potential pathways for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated tetrahydroisoquinolines are influenced by their molecular structure. The presence of halogen atoms can significantly affect the compound's reactivity, boiling point, solubility, and other physical properties. For example, the introduction of bromine atoms can increase the density and molecular weight of the compound . The specific properties of "4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline" would need to be determined experimentally, but insights can be gained from the properties of structurally similar compounds.

Scientific Research Applications

Neuropharmacology and Neurotoxicity

Tetrahydroisoquinolines (THIQs) have been studied for their effects on dopamine receptors and potential neurotoxicity. Riggs et al. (1987) synthesized and evaluated various isomeric tetrahydroisoquinolines for dopamine D-1 antagonist activity, highlighting the importance of specific structural features for selective dopamine D-1 antagonist activity (Riggs, Nichols, Foreman, & Truex, 1987). Furthermore, Niwa et al. (1987) discovered tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in human brains, suggesting these compounds could be endogenous neurotoxins potentially involved in Parkinson's disease pathogenesis (Niwa, Takeda, Kaneda, Hashizume, & Nagatsu, 1987).

Pharmacological Effects

Analogs of tetrahydroisoquinoline have shown various pharmacological activities. Gitto et al. (2006) synthesized N-substituted tetrahydroisoquinolines, identifying derivatives with significant anticonvulsant activity, comparable to that of known clinical anticonvulsants (Gitto, Caruso, Pagano, De Luca, Citraro, Russo, De Sarro, & Chimirri, 2006). Similarly, Azamatov et al. (2023) investigated the local anesthetic activity and acute toxicity of synthesized tetrahydroisoquinoline derivatives, revealing significant anesthetic efficacy and safety profiles (Azamatov et al., 2023).

Synthesis and Chemical Properties

The synthesis and structural elucidation of tetrahydroisoquinoline derivatives have been a subject of interest due to their complex biological activities and potential therapeutic applications. Pedrosa et al. (2001) detailed the synthesis of enantiopure tetrahydroisoquinolines, demonstrating the versatility of these compounds in chemical synthesis (Pedrosa, Andrés, Iglesias, & Obeso, 2001).

Safety and Hazards

Safety data sheets for similar compounds suggest that they should be handled in a well-ventilated place, with suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2N/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWTVCXFOSCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625342
Record name 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

543737-10-6
Record name 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 500-mL 3-necked round-bottom flask, was placed a solution of 2-((2,4-dichlorobenzyl)(methyl)amino)-1-(3-bromophenyl)ethanol (25 g, 64.27 mmol, 1.00 equiv) in dichloromethane (100 mL). This was followed by the addition of sulfuric acid (100 mL) dropwise with stirring at 0-5° C. The resulting solution was stirred for 4 h at room temperature. The resulting solution was diluted with of ice water. The pH value of the solution was adjusted to 8 with sodium hydroxide. The resulting solution was extracted with 3×300 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product was re-crystallized from petroleum ether:ethyl acetate in the ratio of 8:1. This resulted in 15 g (63%) of 4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.